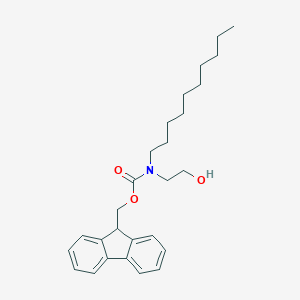

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate

Description

Chemical Structure and Synthesis

9H-Fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate (CAS: 239088-22-3) is an Fmoc-protected carbamate featuring a decyl (C10) alkyl chain and a 2-hydroxyethyl group. Its synthesis involves:

Oxidation of n-decanol to n-decanal.

Reductive amination with aminoacetaldehyde dimethyl acetal to form N-decyl aminoacetaldehyde dimethyl acetal hydrochloride.

Fmoc protection and subsequent acetal hydrolysis to yield the final product .

Applications

This compound serves as a critical intermediate in synthesizing telavancin, a lipoglycopeptide antibiotic. The decyl chain enhances lipophilicity, promoting membrane interactions in bacterial targets .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37NO3/c1-2-3-4-5-6-7-8-13-18-28(19-20-29)27(30)31-21-26-24-16-11-9-14-22(24)23-15-10-12-17-25(23)26/h9-12,14-17,26,29H,2-8,13,18-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJILTKKYTDZGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514172 | |

| Record name | (9H-Fluoren-9-yl)methyl decyl(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239088-19-8 | |

| Record name | (9H-Fluoren-9-yl)methyl decyl(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbamate Bond Formation Strategies

The target compound’s synthesis relies on fluorenylmethoxycarbonyl (Fmoc) group transfer to a secondary amine precursor. Two primary pathways dominate:

A. Schotten-Baumann Reaction

FMOC-Cl reacts with N-decyl-N-(2-hydroxyethyl)amine in biphasic conditions (e.g., dichloromethane/water). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of FMOC-Cl. Base (e.g., NaOH) neutralizes HCl byproducts, driving the reaction to completion.

B. Coupling Agent-Mediated Synthesis

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates carbamate formation in anhydrous solvents like THF or DMF. This method avoids aqueous conditions that could hydrolyze FMOC-Cl.

Synthesis of N-Decyl-N-(2-Hydroxyethyl)Amine Precursor

Alkylation of Ethanolamine Derivatives

N-decyl-N-(2-hydroxyethyl)amine is synthesized through sequential alkylation:

-

Primary Alkylation :

Ethanolamine reacts with decyl bromide in acetonitrile at 60°C for 12 hours (K₂CO₃ as base). -

Methylation :

The secondary amine undergoes N-methylation using methyl iodide (NaH in THF, 0°C to RT).

Challenges :

-

Over-alkylation at oxygen requires careful stoichiometry control.

-

Long alkyl chains reduce amine nucleophilicity, necessitating elevated temperatures.

FMOC Protection of the Amine

Optimized Protocol for Carbamate Formation

Reagents :

-

FMOC-Cl (1.2 equiv)

-

N-decyl-N-(2-hydroxyethyl)amine (1.0 equiv)

-

Dichloromethane (DCM), 0°C → RT

Procedure :

-

Dissolve FMOC-Cl (33.74 g, 100 mmol) in DCM (100 mL).

-

Add amine (8.25 mL, 105 mmol) dropwise under ice cooling.

-

Stir overnight at room temperature.

-

Wash organic layer with water (3 × 50 mL), dry over Na₂SO₄, and concentrate.

-

Purify via silica chromatography (ethyl acetate/hexane 1:1 → 1:0).

Yield : 89–92% (crude) → 85% after purification.

Critical Reaction Parameters

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 0 → 25 | 12 | 85 |

| THF | 25 | 24 | 78 |

| Acetonitrile | 40 | 8 | 81 |

Key Observations :

-

DCM provides optimal solubility for both FMOC-Cl and the amine.

-

Elevated temperatures in acetonitrile accelerate reaction but increase epimerization risk.

Purification and Characterization

Chromatographic Techniques

-

Normal Phase HPLC :

Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

Mobile phase: 70:30 acetonitrile/water

Retention time: 6.8 min. -

¹H NMR (400 MHz, CDCl₃) :

δ 7.75 (d, J = 7.3 Hz, 2H, Fmoc ArH),

δ 4.40 (d, J = 6.8 Hz, 2H, CH₂O),

δ 3.55 (t, J = 5.1 Hz, 2H, HOCH₂),

δ 1.25 (m, 18H, C10H21).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The fluorenylmethyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Substitution: Formation of substituted fluorenylmethyl esters.

Scientific Research Applications

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme-substrate interactions and protein modifications.

Medicine: Potential use in drug development and as a probe for studying biological pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the fluorenylmethyl ester group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

N-Fmoc-Ethanolamine (9H-Fluoren-9-ylmethyl N-(2-Hydroxyethyl)Carbamate)

- Structure : Lacks the decyl group; simpler N-(2-hydroxyethyl) substitution.

- Properties: Molecular formula: C₁₇H₁₇NO₃; molecular weight: 283.3 g/mol . Soluble in water or 1% acetic acid, unlike the hydrophobic decyl-containing analog .

- Applications : Widely used in peptide synthesis for amine protection. Absence of a long alkyl chain limits its utility in lipid-rich environments .

(9H-Fluoren-9-yl)methyl N-(2,3-Dihydroxypropyl)Carbamate

- Structure : Features a dihydroxypropyl group instead of hydroxyethyl and decyl.

- Properties: Molecular formula: C₁₈H₁₉NO₄; molecular weight: 313.35 g/mol . Additional hydroxyl groups enhance hydrophilicity and hydrogen-bonding capacity.

- Applications: Potential use in hydrophilic drug conjugates or biomaterials where solubility is prioritized .

9H-Fluoren-9-ylmethyl N-(4-Hydroxybutyl)Carbamate

- Structure : Contains a longer 4-hydroxybutyl chain.

- Properties: Molecular formula: C₁₉H₂₁NO₃; molecular weight: 313.38 g/mol . Increased chain length improves organic solvent solubility compared to the hydroxyethyl-decyl analog.

- Applications : Suitable for solid-phase synthesis requiring extended spacer arms .

Fmoc-Ala-Aldehyde (Carbamic Acid, N-(2-Oxoethyl)-, 9H-Fluoren-9-ylmethyl Ester)

- Structure : Substitutes hydroxyethyl with an aldehyde group.

- Properties: CAS: 146803-41-0; molecular formula: C₁₈H₁₇NO₃ . Aldehyde functionality enables conjugation via Schiff base formation, unlike the hydroxyl group in the target compound.

- Applications : Used in chemoselective ligation strategies for peptide and protein modification .

Comparative Analysis: Key Parameters

| Parameter | Target Compound | N-Fmoc-Ethanolamine | N-(2,3-Dihydroxypropyl) Analog | Fmoc-Ala-Aldehyde |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 425.5* | 283.3 | 313.35 | 299.3 |

| Hydrophobicity | High (decyl chain) | Low | Moderate | Moderate |

| Functional Group | Hydroxyethyl | Hydroxyethyl | Dihydroxypropyl | Aldehyde |

| Key Applications | Antibiotic synthesis | Peptide synthesis | Hydrophilic conjugates | Chemoselective ligation |

*Estimated based on structural formula.

Research Findings and Industrial Relevance

- Synthetic Complexity: The target compound requires multi-step synthesis (e.g., reductive amination, Fmoc protection) due to its decyl group, increasing production costs compared to simpler analogs like N-Fmoc-ethanolamine .

- Biological Interactions : The decyl chain in the target compound enhances membrane permeability, critical for telavancin’s bactericidal activity. Analogs with shorter or hydrophilic chains lack this property .

- Stability : Hydroxyethyl and dihydroxypropyl derivatives exhibit better aqueous stability than aldehyde-containing analogs, which are prone to oxidation .

Biological Activity

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate is a synthetic organic compound with the molecular formula C27H37NO3 and a molecular weight of approximately 421.57 g/mol. Its structure includes a fluorenyl group, a carbamate functional group, and a decyl chain, which contribute to its unique biological properties and potential applications in pharmaceuticals and materials science.

The compound exhibits significant hydrophobic characteristics due to the decyl chain, while the fluorenyl moiety allows for various chemical interactions, including π-π stacking with aromatic residues in proteins. This dual functionality enhances its potential for therapeutic applications.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit notable antibacterial activity . For instance, derivatives of this compound have been explored in antibiotic development, particularly concerning vancomycin-related agents. The unique structural features may enhance interactions with biological targets, improving efficacy in therapeutic applications.

A study conducted on similar compounds demonstrated varying levels of antimicrobial activity against multidrug-resistant strains. The minimum inhibitory concentrations (MICs) for certain derivatives were found to be higher than 256 μg/mL against Gram-positive bacteria and fungi, indicating some effectiveness against specific microbial strains .

Interaction Studies

Preliminary studies have suggested that this compound can bind effectively to biological macromolecules. The fluorenyl moiety facilitates interactions that may lead to enhanced biological activity. Further investigations are necessary to elucidate the specific mechanisms by which this compound interacts with target molecules .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Fluorenyl Moiety : The fluorenyl group is synthesized through traditional organic reactions involving phenolic compounds.

- Carbamate Formation : The carbamate functional group is introduced via reaction with appropriate amines under controlled conditions.

- Decyl Chain Attachment : The decyl chain is added through alkylation reactions which enhance the hydrophobic properties of the compound.

Case Studies

Several studies have focused on the biological activity of similar compounds, highlighting their potential in drug development:

- Antibiotic Development : Research has shown that derivatives of carbamates can serve as effective antibiotics against resistant bacterial strains.

- Cancer Research : Compounds with similar structures have been evaluated for their anticancer properties, demonstrating significant cytotoxic effects in vitro against various cancer cell lines .

Comparative Analysis

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 9H-fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate | C27H35NO3 | Contains an oxo group instead of a hydroxyl group |

| Decyl(2-hydroxyethyl)-carbamic acid 9H-fluoren-9-ylmethyl ester | C27H37NO3 | Lacks the amine functionality present in carbamate |

| 4-(N-decyl-N-(2-hydroxyethyl)carbamoyl)phenol | C19H31N3O3 | Features a phenolic structure instead of fluorenyl |

Q & A

Q. What are the common synthetic routes for 9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate?

The synthesis typically involves coupling fluorenylmethanol derivatives with isocyanate or chloroformate intermediates. For example:

- Fmoc-OSu method : Reacting glycylaldehyde with Fmoc-hydroxysuccinimidyl carbonate under alkaline conditions yields carbamates with enhanced reactivity .

- Isocyanate route : Fluorenylmethanol reacts with a decyl-(2-hydroxyethyl)amine isocyanate derivative in the presence of triethylamine to form the carbamate linkage .

- Chloroformate approach : 9H-Fluoren-9-ylmethyl chloroformate reacts with N-decyl-N-(2-hydroxyethyl)amine, requiring controlled pH and temperature to optimize yield .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- NMR spectroscopy : and NMR identify functional groups (e.g., fluorenyl protons at δ 7.2–7.8 ppm, carbamate carbonyl at ~155 ppm) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as seen in related carbamates with fluorenyl groups .

- InChI/SMILES codes : Unique identifiers (e.g.,

InChI=1S/C18H19NO3...) enable database referencing and computational modeling .

Q. What are the key considerations for handling and storage to maintain stability?

- Storage : Keep in dry conditions below 28°C to prevent hydrolysis of the carbamate group .

- Handling : Use PPE (gloves, goggles) to avoid inhalation/contact; work under fume hoods to minimize exposure to dust/aerosols .

Advanced Research Questions

Q. How do structural modifications influence the compound’s reactivity and bioactivity?

Substituent variations (e.g., alkyl chain length, hydroxy groups) impact:

- Lipophilicity : Longer decyl chains enhance membrane permeability but reduce aqueous solubility .

- Enzyme interactions : The hydroxyethyl group facilitates hydrogen bonding with catalytic residues, as observed in carbamate-based protease inhibitors .

- Stability : Electron-withdrawing groups on the carbamate moiety slow hydrolysis rates in physiological conditions .

Q. What are the challenges in analyzing conflicting data from different synthesis methods?

Discrepancies in purity or yield often arise from:

- Reagent ratios : Excess isocyanate can lead to side products (e.g., urea derivatives), requiring HPLC or GC-MS for detection .

- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane gradients) vs. recrystallization may selectively isolate isomers .

- Stereochemical control : Racemization during synthesis necessitates chiral HPLC or circular dichroism to confirm enantiopurity .

Q. How does the carbamate group participate in chemical reactions relevant to drug design?

The carbamate acts as:

- A transient protecting group : Cleaved under mild acidic/basic conditions (e.g., 20% piperidine in DMF) to reveal free amines for peptide coupling .

- A prodrug moiety : Hydrolyzes enzymatically (e.g., esterase-mediated) to release bioactive amines in targeted delivery systems .

- A covalent inhibitor : Forms stable adducts with serine hydrolases, validated via kinetic assays and MALDI-TOF mass spectrometry .

Q. What computational methods are used to model interactions with biological targets?

- Molecular docking : Utilizes crystal structures (PDB) to predict binding poses with enzymes like acetylcholinesterase .

- MD simulations : Assess stability of carbamate-protein complexes in solvated systems (e.g., GROMACS/AMBER) .

- QSAR modeling : Correlates substituent effects (e.g., logP, polar surface area) with bioactivity data from high-throughput screens .

Data Contradictions and Resolution

- Stereochemical outcomes : Conflicting NMR data in fluorenyl carbamates may arise from dynamic rotational barriers. Resolution involves variable-temperature NMR or X-ray analysis .

- Bioactivity variability : Discrepancies in enzyme inhibition assays (IC) across studies could stem from assay conditions (pH, ionic strength). Standardized protocols (e.g., Tris buffer at pH 7.4) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.